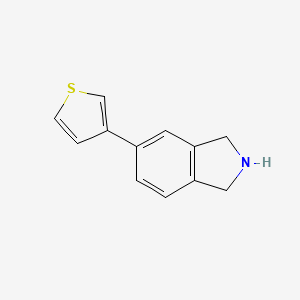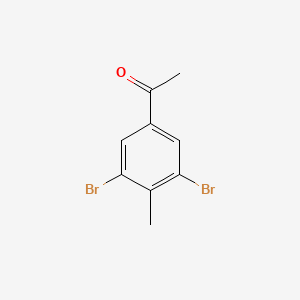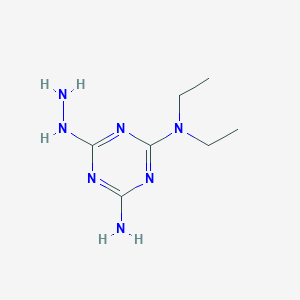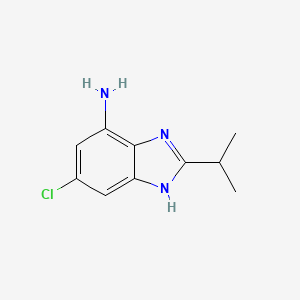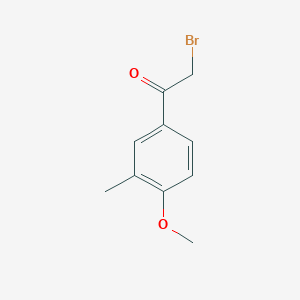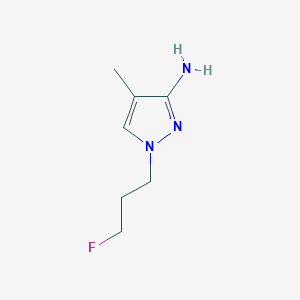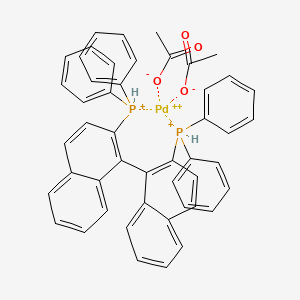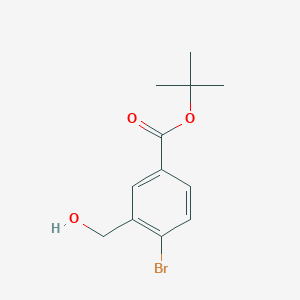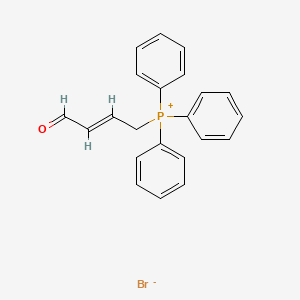
(4-Oxobut-2-en-1-yl)triphenylphosphonium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Oxobut-2-en-1-yl)triphenylphosphonium bromide is a chemical compound with the molecular formula C23H22BrO2P. It is known for its applications in organic synthesis and as an intermediate in various chemical reactions. The compound is characterized by the presence of a triphenylphosphonium group attached to a 4-oxobut-2-en-1-yl moiety, making it a versatile reagent in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxobut-2-en-1-yl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 4-bromo-2-butanone under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The compound is typically purified by recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
(4-Oxobut-2-en-1-yl)triphenylphosphonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to yield phosphonium ylides.
Substitution: The bromide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as sodium methoxide or potassium iodide are employed under mild conditions.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphonium ylides.
Substitution: Formation of substituted phosphonium salts.
科学的研究の応用
(4-Oxobut-2-en-1-yl)triphenylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Wittig reactions to synthesize alkenes.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-Oxobut-2-en-1-yl)triphenylphosphonium bromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylphosphonium group can stabilize carbanions, making it a valuable intermediate in organic synthesis. The compound can also interact with molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions, influencing biochemical pathways .
類似化合物との比較
Similar Compounds
(4-Methoxy-4-oxobut-2-en-1-yl)triphenylphosphonium bromide: Similar structure with a methoxy group instead of a keto group.
(3-Methoxycarbonyl-2-propenyl)triphenylphosphonium bromide: Contains a methoxycarbonyl group.
Methyl 4-(triphenylphosphonio)crotonate bromide: Similar phosphonium salt with a crotonate moiety.
Uniqueness
(4-Oxobut-2-en-1-yl)triphenylphosphonium bromide is unique due to its specific combination of functional groups, which imparts distinct reactivity and stability. Its ability to participate in a variety of chemical reactions makes it a versatile reagent in synthetic chemistry .
特性
CAS番号 |
31675-30-6 |
|---|---|
分子式 |
C22H20BrOP |
分子量 |
411.3 g/mol |
IUPAC名 |
[(E)-4-oxobut-2-enyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C22H20OP.BrH/c23-18-10-11-19-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-18H,19H2;1H/q+1;/p-1/b11-10+; |
InChIキー |
FJVRWVKEXHWNEM-ASTDGNLGSA-M |
異性体SMILES |
C1=CC=C(C=C1)[P+](C/C=C/C=O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
正規SMILES |
C1=CC=C(C=C1)[P+](CC=CC=O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


